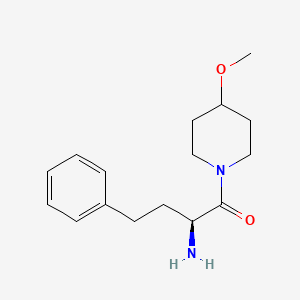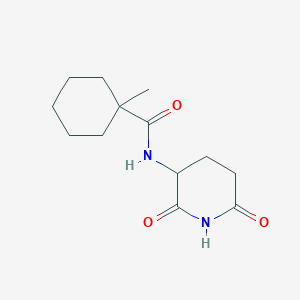
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in various pain-related disorders.
作用机制
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide selectively blocks the TRPV1 ion channel by binding to the channel's pore region. TRPV1 is activated by various stimuli such as heat, protons, and capsaicin, which leads to the influx of calcium ions and the depolarization of sensory neurons. By blocking TRPV1, 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide reduces the influx of calcium ions and inhibits the depolarization of sensory neurons, resulting in the attenuation of pain perception and inflammation.
Biochemical and Physiological Effects:
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has been shown to have no significant effects on the cardiovascular, respiratory, or central nervous systems. It does not affect blood pressure, heart rate, respiratory rate, or locomotor activity. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has also been shown to have no significant effects on the gastrointestinal system, liver, or kidney function.
实验室实验的优点和局限性
One of the advantages of using 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide in lab experiments is its high selectivity for TRPV1. It does not affect other ion channels or receptors, which reduces the risk of off-target effects. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide is also relatively easy to synthesize and has good stability in solution. However, one of the limitations of using 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
未来方向
1. Investigating the role of TRPV1 in other pain-related disorders such as fibromyalgia, chronic pelvic pain syndrome, and diabetic neuropathy.
2. Developing more potent and selective TRPV1 antagonists for clinical use.
3. Studying the effects of TRPV1 antagonists on immune function and inflammation.
4. Investigating the potential use of TRPV1 antagonists in cancer therapy.
5. Developing novel drug delivery systems for TRPV1 antagonists to improve their bioavailability and efficacy.
合成方法
The synthesis of 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide involves the reaction of 3-amino-4-bromo-N-(3-propan-2-ylphenyl)pyridinecarboxamide with tert-butyl 3-(2-furyl)acrylate in the presence of potassium carbonate and palladium catalyst. The product is then deprotected using trifluoroacetic acid to yield 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide.
科学研究应用
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has been widely used in preclinical studies to investigate the role of TRPV1 in pain perception and inflammation. It has been shown to attenuate pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has also been studied for its potential therapeutic applications in other pain-related disorders such as migraine, irritable bowel syndrome, and osteoarthritis.
属性
IUPAC Name |
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)11-4-3-5-12(8-11)18-15(19)13-6-7-17-9-14(13)16/h3-10H,16H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQWILJZXXFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)


![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)